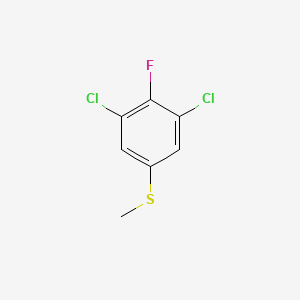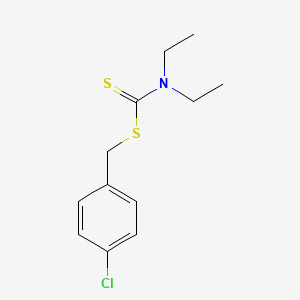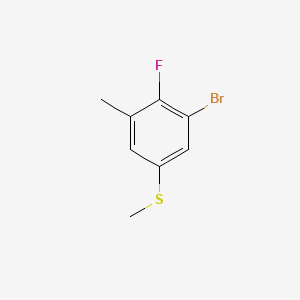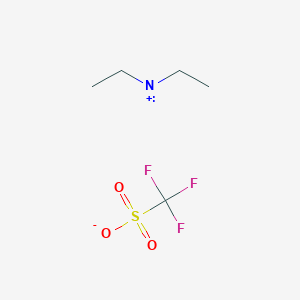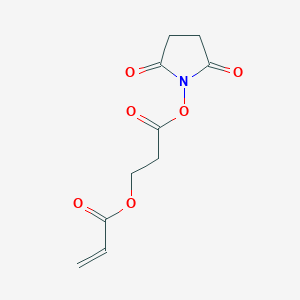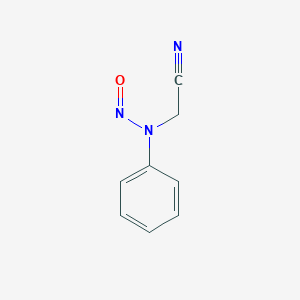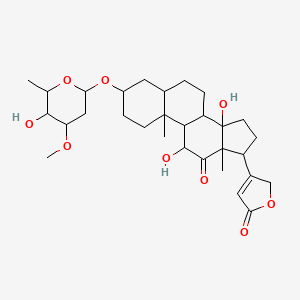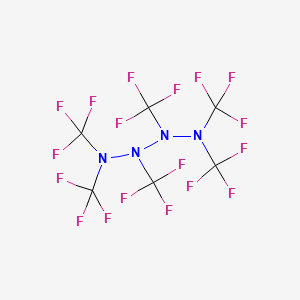
Hexakis(trifluoromethyl)tetrazane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(trifluoromethyl)tetrazane is a unique compound characterized by its six trifluoromethyl groups attached to a tetrazane core This compound is notable for its stability and the presence of multiple fluorine atoms, which impart distinct chemical properties
Preparation Methods
The synthesis of Hexakis(trifluoromethyl)tetrazane typically involves the reaction of trifluoromethylating agents with tetrazane precursors. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl groups onto the tetrazane core. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Hexakis(trifluoromethyl)tetrazane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the cleavage of trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more trifluoromethyl groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .
Scientific Research Applications
Hexakis(trifluoromethyl)tetrazane has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems, potentially leading to new drug discoveries.
Medicine: Its stability and reactivity are explored for developing novel pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: This compound is used in the production of specialty chemicals and advanced materials, including high-performance polymers and coatings
Mechanism of Action
The mechanism by which Hexakis(trifluoromethyl)tetrazane exerts its effects involves interactions with molecular targets through its trifluoromethyl groups. These groups can engage in strong electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic attack on the tetrazane core, leading to various downstream chemical transformations .
Comparison with Similar Compounds
Hexakis(trifluoromethyl)tetrazane can be compared with other fluorinated tetrazanes and triazines. Similar compounds include:
1,3-Bis(trifluoromethyl)trioxidane: Known for its stability and unique reactivity.
1,1,2,3,4,5,5-Heptakis(trifluoromethyl)pentaazane: Another highly fluorinated compound with distinct chemical properties.
Tetrazoles: Often used as carboxylic acid isosteres in medicinal chemistry. This compound stands out due to its high degree of fluorination and the resulting chemical stability and reactivity .
Properties
CAS No. |
313-40-6 |
|---|---|
Molecular Formula |
C6F18N4 |
Molecular Weight |
470.06 g/mol |
IUPAC Name |
N-[bis(trifluoromethyl)amino]-N-[[bis(trifluoromethyl)amino]-(trifluoromethyl)amino]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C6F18N4/c7-1(8,9)25(2(10,11)12)27(5(19,20)21)28(6(22,23)24)26(3(13,14)15)4(16,17)18 |
InChI Key |
WEBVEOZFMMDUCR-UHFFFAOYSA-N |
Canonical SMILES |
C(N(C(F)(F)F)N(C(F)(F)F)N(C(F)(F)F)N(C(F)(F)F)C(F)(F)F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


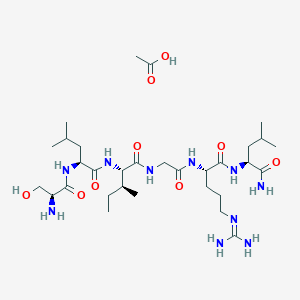
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)

